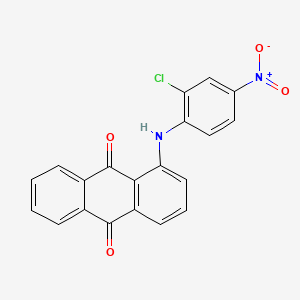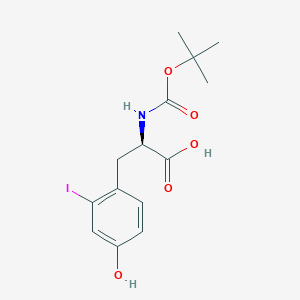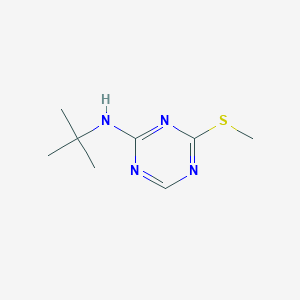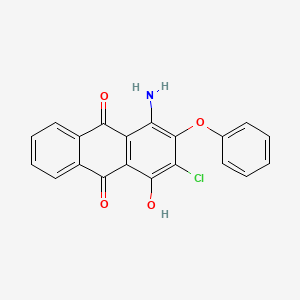
Fmoc-D-(4,(Mtr)-guanido)Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino group, and a methoxytrityl (Mtr) protecting group. These functional groups make it a valuable reagent in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-(4,( Mtr)-guanido)Phe-OH typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected amino acid with a suitable guanidylating agent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.
Protection of the Guanidino Group: The guanidino group is then protected using the methoxytrityl (Mtr) group. This is achieved by reacting the intermediate with methoxytrityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-D-(4,( Mtr)-guanido)Phe-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
Fmoc-D-(4,( Mtr)-guanido)Phe-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Mtr deprotection requires acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is coupled with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents such as HATU or DIC.
Substitution Reactions: The guanidino group can undergo substitution reactions, where the guanidino group is replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Mtr removal.
Coupling: HATU, DIC, or EDC as coupling reagents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, Fmoc-D-(4,( Mtr)-guanido)Phe-OH is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for the synthesis of complex peptides and proteins, which are essential for studying protein structure and function.
Biology
In biology, the compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other biologically active molecules. These peptides are crucial for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH are used in drug development. These peptides can be designed to target specific proteins or pathways involved in diseases, making them potential candidates for new drugs.
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and assays.
作用机制
The mechanism of action of peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH depends on the specific peptide and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The guanidino group can form hydrogen bonds and electrostatic interactions with the target, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Fmoc-D-phenylalanine: Lacks the guanidino and Mtr groups, making it less versatile for certain applications.
Fmoc-D-arginine: Contains a guanidino group but lacks the Mtr group, offering different reactivity and protection strategies.
Fmoc-D-lysine: Contains an amino group instead of a guanidino group, leading to different chemical properties and applications.
Uniqueness
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is unique due to the presence of both the guanidino and Mtr groups. This combination allows for specific protection and deprotection strategies, making it highly versatile for peptide synthesis. The guanidino group also enhances binding interactions with biological targets, making it valuable for developing biologically active peptides.
属性
分子式 |
C35H36N4O7S |
|---|---|
分子量 |
656.7 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C35H36N4O7S/c1-20-17-31(45-4)21(2)22(3)32(20)47(43,44)39-34(36)37-24-15-13-23(14-16-24)18-30(33(40)41)38-35(42)46-19-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-17,29-30H,18-19H2,1-4H3,(H,38,42)(H,40,41)(H3,36,37,39)/t30-/m1/s1 |
InChI 键 |
WGBKYCGAMXBSSF-SSEXGKCCSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
规范 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
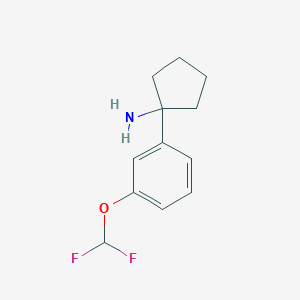
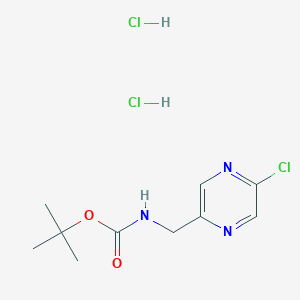
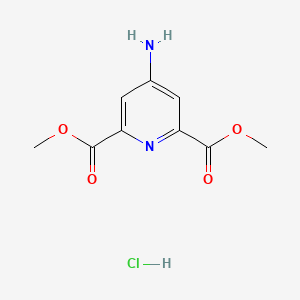
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)

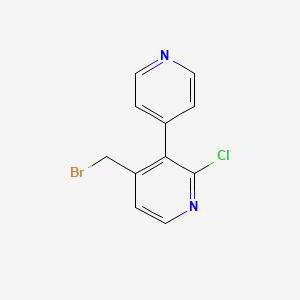
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)

